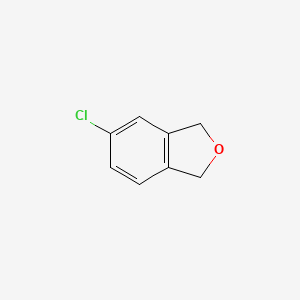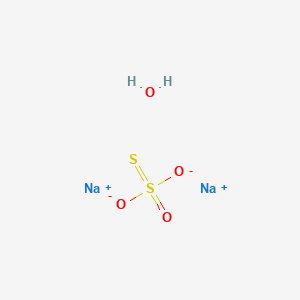![molecular formula C27H21N B8523198 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole](/img/structure/B8523198.png)
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with nitrogen and exhibits interesting chemical behavior due to its structural configuration.
Métodos De Preparación
The synthesis of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production .
Análisis De Reacciones Químicas
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions
Aplicaciones Científicas De Investigación
5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of advanced materials and as a precursor in various industrial processes
Mecanismo De Acción
The mechanism of action of 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use .
Comparación Con Compuestos Similares
Similar compounds to 5,7-dihydro-7,7-diMethyl-5-phenyl-indeno[2,1-b]carbazole include other azaindeno[2,1-b]fluorene derivatives. These compounds share a similar fused ring system but differ in their substituents, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C27H21N |
|---|---|
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
7,7-dimethyl-5-phenylindeno[2,1-b]carbazole |
InChI |
InChI=1S/C27H21N/c1-27(2)23-14-8-6-12-19(23)21-16-22-20-13-7-9-15-25(20)28(26(22)17-24(21)27)18-10-4-3-5-11-18/h3-17H,1-2H3 |
Clave InChI |
YYZSSUIMUOXEDO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C4C(=C3)C5=CC=CC=C5N4C6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(pyridin-3-ylamino)sulfonyl]benzoate](/img/structure/B8523121.png)
![Dimethyl 4,7-dimethylpyrazolo[1,5-a]pyrazine-2,3-dicarboxylate](/img/structure/B8523123.png)


![5-[(3-Phenylprop-2-en-1-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B8523135.png)
![1,2,3,4-Tetrahydropyrido[1,2-a]indole](/img/structure/B8523148.png)





![2h-Pyrrolo[2,3-b]pyridin-2-one,1,3-dihydro-6-methoxy-1,3,3-trimethyl-](/img/structure/B8523200.png)


